(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry, characterized by its unique structural features. The molecular formula of this compound is C10H11FN4, and it has a molecular weight of 206.22 g/mol. The compound is notable for its combination of a triazole ring and a fluorophenyl group, which are often associated with various biological activities, including antimicrobial and antifungal properties .
This compound belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms, and they can serve as important building blocks in pharmaceuticals . The specific structure of (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine suggests potential applications in drug development due to the presence of functional groups that can interact with various biological targets.
The synthesis of (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine can be achieved through several methods, primarily involving the click chemistry approach. This method typically utilizes azides and alkynes to form triazole rings efficiently. A common synthetic route involves the reaction of 2-fluoroaniline with an appropriate azide under copper(I) catalysis to yield the desired triazole compound .
The molecular structure of (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine features:
The InChI Key for this compound is PBGCMRLKKMZCCD-UHFFFAOYSA-N, and it possesses specific spectral characteristics that can be observed through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Property | Value |
---|---|
Molecular Formula | C10H11FN4 |
Molecular Weight | 206.22 g/mol |
InChI Key | PBGCMRLKKMZCCD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=NN1C2=CC=C(C=C2)F) |
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine can undergo several chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is primarily attributed to its interaction with biological targets:
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine exhibits several notable physical and chemical properties:
Analytical techniques such as IR spectroscopy reveal characteristic absorption bands related to functional groups:
Nuclear Magnetic Resonance spectroscopy provides insights into the molecular environment of hydrogen atoms within the structure .
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine finds applications in various fields:
This compound exemplifies the potential of triazole derivatives in advancing medicinal chemistry and therapeutic development.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: